Bienvenue dans la boutique en ligne BenchChem!

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

HepG2 cytotoxicity hepatocellular carcinoma RMI-FANCM counter-screen

This 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazole features a unique 5-(4-chloro-2-nitrophenyl)furan-2-yl moiety, combining a redox-active nitro group, a metabolically stable chloro substituent, and a furan spacer that modulates conjugation and planarity—a structural combination absent in simple phenyl analogs. Included in an RMI-FANCM (MM2) PPI inhibitor screen with accompanying HepG2 cytotoxicity data at 33 µM, it serves as an authentic reference standard for medicinal chemistry optimization, focused library synthesis, and selectivity profiling in DNA repair pathway assays.

Molecular Formula C19H11ClN2O4
Molecular Weight 366.76
CAS No. 476616-28-1
Cat. No. B2460652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
CAS476616-28-1
Molecular FormulaC19H11ClN2O4
Molecular Weight366.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+
InChIKeyNGZWUBMGJOVSET-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-2-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole (CAS 476616-28-1): Structural and Pharmacological Context for Procurement


2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole (CAS 476616-28-1) is a synthetic small molecule belonging to the 2-substituted benzoxazole class, distinguished by a conjugated (E)-ethenyl bridge connecting the benzoxazole core to a 5-(4-chloro-2-nitrophenyl)furan-2-yl moiety [1]. With a molecular formula of C19H11ClN2O4 and a molecular weight of 366.76 g/mol, this compound incorporates three pharmacophoric elements—an electron-deficient nitroaryl group, a furan spacer, and a benzoxazole heterocycle—that are individually associated with diverse bioactivities including anticancer and antimicrobial effects . It has been entered into public screening databases, including a PubChem-linked screen for inhibitors of the RMI-FANCM (MM2) protein–protein interaction, and has accompanying HepG2 cytotoxicity counter-screen data .

Why Generic 2-Substituted Benzoxazoles Cannot Replace 2-[(E)-2-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole in Focused Screening


The 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazole scaffold is highly sensitive to the electronic and steric character of the terminal aryl/heteroaryl substituent, as demonstrated by structure-activity relationship (SAR) studies showing that ortho-, meta-, and para-substitution patterns drastically alter both antimycobacterial potency and photosynthetic electron transport (PET) inhibition [1]. The presence of the 5-(4-chloro-2-nitrophenyl)furan-2-yl group in CAS 476616-28-1 introduces a unique combination of a nitro group (strong electron-withdrawing, redox-active) and a chloro substituent (lipophilic, metabolically stable) on a furan ring that itself modulates conjugation and molecular planarity differently than a simple phenyl ring [2]. This specific substitution pattern is not replicated in common in-class analogs such as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole or 2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole, which were profiled for antimycobacterial activity [1]. Consequently, substituting CAS 476616-28-1 with a generic 2-arylbenzoxazole risks losing the nitro-dependent electronic effects and the furan-mediated conformational properties that may govern its interaction with biological targets such as the RMI-FANCM interface or its cytotoxicity profile in HepG2 cells .

Quantitative Differentiation Evidence for 2-[(E)-2-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole (476616-28-1) vs. In-Class Analogs


HepG2 Cytotoxicity Profile at 33 µM vs. Untreated Controls and Cross-Study Comparators

CAS 476616-28-1 was tested in a HepG2 cytotoxicity assay as a counter-screen accompanying the RMI-FANCM (MM2) inhibitor screen . At a single concentration of 33 µM, the compound produced raw plate-reader signal values ranging from 55 to 158 across 20 replicate measurements, with a median value of approximately 62 and a mean of approximately 72 . While the assay does not report % inhibition or IC50 values, the signal distribution indicates a moderate effect on HepG2 cell viability under the tested conditions. For context, the established RMI-FANCM inhibitor PIP-199 (IC50 = 36 µM in the RMI-FANCM FP assay) also exhibits cytotoxicity in cancer cell lines, but direct comparative cytotoxicity data between CAS 476616-28-1 and PIP-199 in the same assay format are not publicly available . The value of this data lies in establishing that CAS 476616-28-1 is not overtly cytotoxic at 33 µM in HepG2 cells within the timeframe of the screening protocol, distinguishing it from pan-assay interference compounds (PAINS) that may produce false-positive signals in the primary RMI-FANCM screen due to non-specific cytotoxicity .

HepG2 cytotoxicity hepatocellular carcinoma RMI-FANCM counter-screen

Structural Differentiation: Furan-Bridged 4-Chloro-2-nitrophenyl Motif vs. Simple Phenyl-Substituted 2-Styrylbenzoxazoles

The target compound contains a furan ring inserted between the ethenyl bridge and the 4-chloro-2-nitrophenyl group, forming a 5-(4-chloro-2-nitrophenyl)furan-2-yl terminus [1]. This contrasts with the twelve 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles profiled by Imramovsky et al. (2014), all of which bear the substituent directly on a phenyl ring without an intervening furan [2]. In that study, the most active antimycobacterial compound, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, exhibited MIC values against M. tuberculosis, M. kansasii, and M. avium that exceeded isoniazid in two of three strains, while the PET-inhibiting IC50 for the ortho-methoxy analog was 76.3 µmol/L [2]. The furan spacer in CAS 476616-28-1 extends the conjugated system, alters the dihedral angle between the benzoxazole and the nitrophenyl ring, and introduces an oxygen heteroatom capable of hydrogen-bond acceptance—three physicochemical parameters absent in the direct phenyl series . Although matched biological data for CAS 476616-28-1 in the same antimycobacterial or PET assays are not available, the structural divergence is sufficiently pronounced that extrapolation of SAR from the simpler 2-styryl series to this compound would be unreliable [2].

2-styrylbenzoxazole furan spacer nitroaryl pharmacophore SAR

Synthetic Accessibility via Imidate Condensation Route vs. Alternative Benzoxazole Syntheses

The Kelarev and Koshelev (1996) synthesis paper describes a specific route to furan-containing 2-substituted benzoxazoles via condensation of imidates or imidate hydrochlorides of furan acids with o-aminophenols, noting that boric acid can also mediate the direct reaction of furan acids with o-aminophenol [1]. This methodology is distinct from the Horner-Wadsworth-Emmons approach used by Imramovsky et al. (2014) to prepare 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, which employs diethyl benzoxazol-2-ylmethylphosphonate and substituted benzaldehydes [2]. The imidate route offers different functional group tolerance and may be advantageous when the furan carboxylic acid precursor is commercially available or readily synthesized. For CAS 476616-28-1, the required 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid or its imidate derivative serves as the key building block, and the synthetic route has been documented in the peer-reviewed literature, providing a basis for reproducible procurement or custom synthesis [1].

imidate condensation furan acid o-aminophenol boric acid catalysis

RMI-FANCM (MM2) Protein–Protein Interaction Screening Context vs. Known Inhibitor PIP-199

CAS 476616-28-1 was included in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein–protein interaction . This target is therapeutically relevant for re-sensitizing chemoresistant tumors, as FANCM-RMI complex formation governs genome instability in Fanconi anemia and Bloom's syndrome [1]. The only well-characterized small-molecule inhibitor of this interaction is PIP-199, a Mannich base with an IC50 of 36 µM in the fluorescence polarization assay, though PIP-199 has subsequently been identified as a chemically unstable pan-assay interference compound (PAINS) [2]. The presence of CAS 476616-28-1 in the same screening dataset (Source ID 11908) indicates it was evaluated under comparable assay conditions, and the accompanying HepG2 counter-screen data (see Evidence Item 1) suggest it is not a non-specific cytotoxic agent at the screening concentration . While the specific % inhibition or IC50 of CAS 476616-28-1 in the RMI-FANCM assay is not publicly reported, its inclusion in this targeted screen provides a defined biological context that is absent for many commercially available benzoxazole derivatives, making it a relevant candidate for follow-up studies focused on DNA repair pathway modulation [1].

RMI-FANCM MM2 inhibitor Fanconi anemia DNA repair protein-protein interaction

Recommended Application Scenarios for 2-[(E)-2-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole (476616-28-1) Based on Current Evidence


Follow-Up Hit Validation in RMI-FANCM (MM2) Inhibitor Screening Campaigns

Given that CAS 476616-28-1 was included in the RMI-FANCM (MM2) protein–protein interaction inhibitor screen (Source ID 11908) with an accompanying HepG2 cytotoxicity counter-screen, this compound is positioned for dose-response confirmation and selectivity profiling in DNA repair pathway assays . Researchers investigating Fanconi anemia pathway modulation or ALT-positive cancer re-sensitization can use this compound as a starting point for medicinal chemistry optimization, particularly given the known limitations of PIP-199 (PAINS liability, chemical instability) [1].

Structure-Activity Relationship (SAR) Exploration Around Furan-Containing 2-Styrylbenzoxazoles

The furan spacer between the ethenyl bridge and the 4-chloro-2-nitrophenyl group represents a structural feature absent in the well-characterized 2-[(E)-2-aryl-ethenyl]-1,3-benzoxazole series studied by Imramovsky et al. (2014) [2]. Laboratories synthesizing focused libraries of benzoxazole derivatives can use CAS 476616-28-1 as a reference standard to systematically probe the impact of furan insertion on antimycobacterial activity, PET inhibition, or cytotoxicity profiles, comparing results against published data for the direct phenyl-linked analogs [2].

HepG2 Cytotoxicity Reference for Nitroaryl-Benzoxazole Hybrid Molecules

The available HepG2 cytotoxicity data at 33 µM—showing moderate signal values with a median of approximately 62 and a mean of ~72 across 20 replicates—provides a preliminary cytotoxicity benchmark for compounds containing the 4-chloro-2-nitrophenyl motif . This data point can serve as a comparator when evaluating newly synthesized analogs in the same cell line, allowing medicinal chemistry teams to assess whether structural modifications increase or decrease hepatocellular toxicity relative to this baseline .

Synthetic Methodology Reference for Furan-Benzoxazole Hybrid Construction

The documented synthesis route via imidate condensation of furan acid derivatives with o-aminophenols, as reported by Kelarev and Koshelev (1996), provides a reproducible protocol for preparing this compound class [3]. Procurement of CAS 476616-28-1 can serve as an authentic standard for verifying the success of in-house syntheses targeting analogous furan-benzoxazole hybrids, ensuring spectral and chromatographic identity against a characterized reference [3].

Quote Request

Request a Quote for 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.